

Ronidazole-d3: A Technical Guide for Analytical Applications

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Compound of Interest

Compound Name: Ronidazole-d3

Cat. No.: B135304

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This technical guide provides a comprehensive overview of the analytical standard specifications for **Ronidazole-d3**, a deuterated analog of the antiprotozoal agent Ronidazole. Utilized extensively as an internal standard, **Ronidazole-d3** is critical for the accurate quantification of Ronidazole and other nitroimidazole drugs in various biological matrices.^[1] This document outlines its core physicochemical properties, analytical specifications, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Core Physicochemical and Analytical Specifications

The properties of **Ronidazole-d3** are summarized below, providing essential data for its handling, storage, and application in analytical methodologies.

Physicochemical Properties

Property	Value	Source
IUPAC Name	[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate	[2][3]
CAS Number	1015855-87-4	[3][4][5][6]
Molecular Formula	C ₆ D ₃ H ₅ N ₄ O ₄	[4][7]
Molar Mass	203.17 g/mol	[3][4][7]
Appearance	White to Pale Beige Solid	[4]
Melting Point	>135°C (decomposes)	[4]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[4]
InChI Key	PQFRTXSWDXZRRS-FIBGUPNXSA-N	[7][8]

Analytical Standard Specifications

Specification	Value / Condition	Source
Purity	>95% (HPLC)	[5]
Isotopic Enrichment	M+3	[7][8]
Product Format	Neat	[5][7]
Storage Temperature	-20°C, under inert atmosphere	[4][5]
Stability	Hygroscopic	[4]
Application	Internal standard for quantitative analysis (LC-MS, GC-MS)	[1][6]

Standardized Analytical Workflow for Nitroimidazole Quantification

Ronidazole-d3 is the optimal internal standard for the quantification of Ronidazole and has been successfully employed for the analysis of other nitroimidazoles like metronidazole and their metabolites.^[1] The following protocol outlines a typical LC-MS/MS workflow for the determination of nitroimidazoles in biological samples such as muscle tissue, honey, or eggs.^[1]^[9]

Experimental Protocol

1. Sample Preparation and Extraction

- Homogenization: Homogenize 1-5 grams of the biological matrix (e.g., muscle tissue).^[10]
- Internal Standard Spiking: Add a known quantity of **Ronidazole-d3** solution to the homogenized sample. This step is crucial for correcting analyte loss during preparation and for matrix effects during ionization.^[10]
- Solvent Extraction: Extract the analytes and the internal standard from the matrix using an appropriate organic solvent such as ethyl acetate or acetonitrile.^[10]^[1]
- Evaporation and Reconstitution: Evaporate the organic extract to dryness, often at a temperature not exceeding 40°C.^[9] Reconstitute the residue in a suitable solvent, such as a petroleum ether and acetonitrile mixture, for further purification.^[1]^[9]
- Purification (Optional but Recommended): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step using a cartridge like a strongly acidic cation exchange resin may be employed to remove interfering substances.^[9]

2. LC-MS/MS Analysis

- Chromatographic Separation: Inject the prepared sample into a liquid chromatograph. Separation is typically achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., methanol or acetonitrile).
- Mass Spectrometric Detection: Analyze the column eluate using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.^[10] This involves

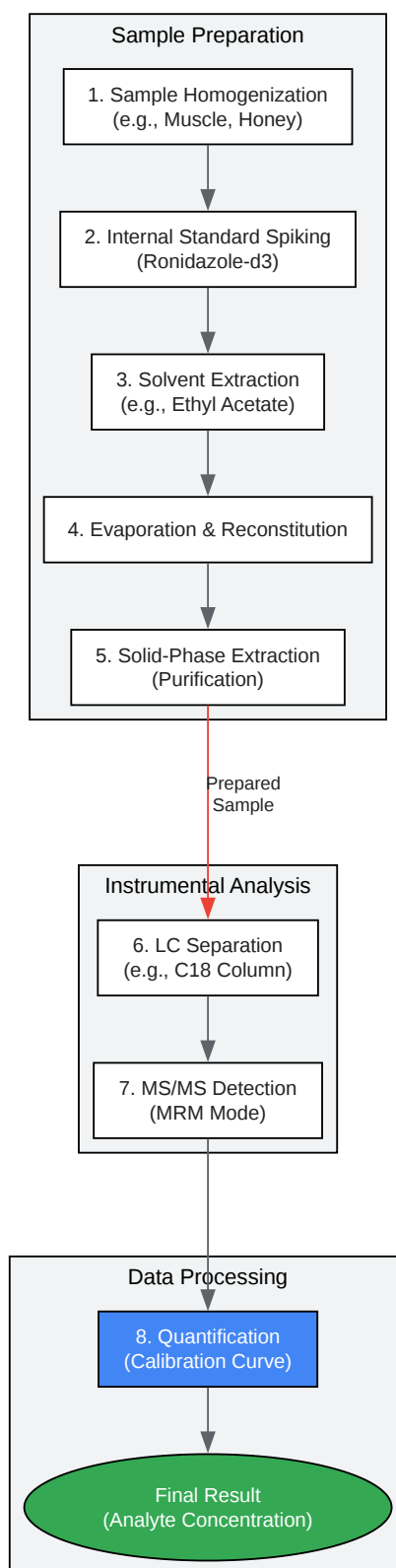
monitoring specific precursor-to-product ion transitions for each analyte and for the **Ronidazole-d3** internal standard to ensure high selectivity and sensitivity.

3. Data Analysis and Quantification

- **Calibration Curve:** Prepare a calibration curve by analyzing a series of standards with known concentrations of the target analytes and a constant concentration of the **Ronidazole-d3** internal standard.
- **Quantification:** Determine the concentration of the target nitroimidazoles in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve. The use of a stable isotope-labeled internal standard like **Ronidazole-d3** ensures high accuracy by compensating for variations in sample processing and instrument response.^[10]

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the analytical workflow for quantifying nitroimidazoles using **Ronidazole-d3** as an internal standard.



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